N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine synthesis and characterization
N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine synthesis and characterization
Technical Monograph: Synthesis & Characterization of N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine
Executive Summary
This technical guide details the synthesis and characterization of N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine , a privileged pharmacophore bridging a piperonyl (1,3-benzodioxole) moiety and a 2-aminopyridine system.[1][2] This scaffold is frequently encountered in medicinal chemistry as a kinase inhibitor core, a histamine antagonist precursor, and a bioisostere for more complex heteroaromatic systems.[3][1][2]
The guide presents two distinct synthetic pathways:
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Reductive Amination (Method A): Ideal for diversity-oriented synthesis and mild conditions.[3][2]
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Nucleophilic Aromatic Substitution (SNAr) (Method B): Preferred for large-scale, robust manufacturing.[3][2]
Retrosynthetic Analysis
To design the optimal synthesis, we must analyze the disconnection of the C-N bond linking the exocyclic amine to the methylene bridge.[3][2]
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Disconnection A (Imine Reduction): Cleavage of the C-N bond reveals piperonal (aldehyde) and 2-aminopyridine (nucleophile).[3][2] This suggests a reductive amination pathway.[3][4]
-
Disconnection B (Nucleophilic Displacement): Cleavage reveals piperonylamine (nucleophile) and a 2-halopyridine (electrophile).[3][2] This suggests an SNAr pathway.[3][5]
Figure 1: Retrosynthetic disconnection strategies.
Method A: Reductive Amination (Preferred for Lab Scale)[1][3]
Rationale: This route avoids the use of halogenated precursors and high temperatures.[3] However, 2-aminopyridine is significantly less nucleophilic than standard alkyl amines due to the electron-withdrawing nature of the pyridine ring.[3] Therefore, standard reductive amination conditions (MeOH/NaBH4) often fail or stall at the imine stage.[3][2] We utilize Sodium Triacetoxyborohydride (STAB) in a slightly acidic media to promote imine formation and selective reduction.[3][2]
Protocol
Reagents:
Step-by-Step Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve piperonal (10 mmol) and 2-aminopyridine (11 mmol) in DCE (30 mL).
-
Activation: Add Acetic Acid (10 mmol). The acid catalyst is critical to protonate the carbonyl oxygen, making it more susceptible to attack by the weak nucleophile (2-aminopyridine).[3][2] Stir at room temperature for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH3CN due to lower toxicity and better selectivity for imines over aldehydes.[3]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under Nitrogen.
-
Quench: Quench with saturated aqueous NaHCO3 solution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3][1][2][6]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Insight: If conversion is low, refluxing the aldehyde and amine in Toluene with a Dean-Stark trap to isolate the imine before reduction is a viable workaround.[3]
Method B: Nucleophilic Aromatic Substitution (SNAr)[1][3]
Rationale: This is the industrial standard.[3] While 2-chloropyridine is not highly reactive, the reaction proceeds smoothly with primary benzylic amines at elevated temperatures.[3]
Protocol
Reagents:
Step-by-Step Procedure:
-
Setup: Charge a pressure tube or round-bottom flask with 2-chloropyridine (10 mmol), piperonylamine (12 mmol), and finely ground K2CO3 (20 mmol).
-
Solvation: Add DMF (10 mL).
-
Reaction: Heat the mixture to 100–120°C for 12 hours. Note: 2-Fluoropyridine can be used to lower the reaction temperature to 80°C due to the higher electronegativity of fluorine enhancing the ipso-carbon electrophilicity.[3]
-
Workup: Pour the reaction mixture into ice water (100 mL). The product often precipitates as a solid.[3]
-
Isolation: Filter the solid. If oil forms, extract with EtOAc, wash extensively with water (to remove DMF), and recrystallize from Ethanol/Water.[3][1][2]
Characterization & Structural Validation
The following data is expected for the purified compound.
Physical State: Off-white to pale yellow solid.[1] Predicted Melting Point: 98–102°C (Based on structural analogs).[3][2]
Spectroscopic Data (1H NMR, 400 MHz, CDCl3)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.05 | dd | 1H | Pyridine C6-H | Most deshielded proton (adj. to N).[1][2] |
| 7.40 | ddd | 1H | Pyridine C4-H | Para to amino group.[1] |
| 6.85 | s | 1H | Benzodioxole C4-H | Ortho to oxygen, meta to alkyl.[3][1] |
| 6.75 | m | 2H | Benzodioxole C6/C7 | Aromatic overlap.[3] |
| 6.55 | m | 1H | Pyridine C5-H | Shielded by resonance.[1] |
| 6.35 | d | 1H | Pyridine C3-H | Ortho to amino group (shielded).[3][2] |
| 5.92 | s | 2H | O-CH2-O | Characteristic "Piperonyl" singlet.[1] |
| 5.10 | br s | 1H | N-H | Exchangeable amine proton.[3] |
| 4.45 | d | 2H | N-CH2-Ar | Benzylic methylene, couples to NH.[1] |
Mass Spectrometry (ESI-MS)
-
Calculated [M+H]+: 229.09
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Fragmentation: Loss of the piperonyl radical (m/z ~135) is a common fragmentation pathway.[3][2]
Workflow Decision Matrix
Use the following logic flow to determine the best synthesis route for your specific constraints.
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
References
-
Abdel-Magid, A. F., et al. (1996).[3][1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[3][2]
-
Roughley, S. D., & Jordan, A. M. (2011).[3][1][2] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry (Context on 2-aminopyridine scaffolds). Link[3][2]
-
Carey, J. S., et al. (2006).[3][1][2] "Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules." Organic & Biomolecular Chemistry (Validation of SnAr utility). Link
-
PubChem Compound Summary. "N-(Benzo[d][1,3]dioxol-5-ylmethyl)pyridin-2-amine Analogues." Link
Sources
- 1. chembk.com [chembk.com]
- 2. Modular Synthesis and Antiproliferative Activity of New Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 5. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
